Moxifloxacin Ethyl Ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4/c1-3-31-23(29)16-11-27(14-6-7-14)19-15(21(16)28)9-17(24)20(22(19)30-2)26-10-13-5-4-8-25-18(13)12-26/h9,11,13-14,18,25H,3-8,10,12H2,1-2H3/t13-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETGKPGVVKFWTH-SCLBCKFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CC4CCCNC4C3)OC)C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3C[C@@H]4CCCN[C@@H]4C3)OC)C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preclinical Investigations of Moxifloxacin Ethyl Ester As a Prodrug
Theoretical Frameworks of Prodrug Activation
The activation of a prodrug to its pharmacologically active parent drug is a critical step that dictates its therapeutic efficacy. For Moxifloxacin (B1663623) Ethyl Ester, the primary mechanism of activation is anticipated to be through hydrolysis of the ester bond to regenerate the carboxylic acid moiety of moxifloxacin. This conversion can be mediated by enzymatic or chemical means.
Enzymatic Hydrolysis Mechanisms of Ester Prodrugs
Enzymatic hydrolysis is the predominant pathway for the activation of most ester prodrugs in the body. nih.gov This bioconversion is primarily catalyzed by a diverse group of enzymes known as esterases.
Esterases (EC 3.1.1.1) are ubiquitously distributed throughout the body, with high concentrations found in the liver, plasma, and gastrointestinal tract. nih.gov These enzymes catalyze the hydrolysis of ester linkages, releasing the active drug and an alcohol moiety. nih.gov In the case of Moxifloxacin Ethyl Ester, esterases would hydrolyze the ethyl ester to yield moxifloxacin and ethanol, a generally non-toxic byproduct.
The rate of hydrolysis can be significantly influenced by the structure of the prodrug and the specific esterases involved. Carboxylesterases (CEs) are a major class of esterases responsible for the metabolism of a wide variety of xenobiotics, including many ester prodrugs. core.ac.uk The substrate specificity of these enzymes can vary between species, which is a critical consideration in preclinical development. nih.gov For instance, the rate of enzymatic hydrolysis of an ester prodrug can differ significantly between rodents and humans, which may affect the translation of preclinical pharmacokinetic data.
Chemical Triggering Mechanisms for Ester Prodrug Release
While enzymatic hydrolysis is the primary activation route, chemical hydrolysis can also contribute to the release of the active drug. This process is typically pH-dependent and can occur in various physiological environments. For simple alkyl esters like this compound, the rate of chemical hydrolysis under physiological pH (around 7.4) is generally slow compared to the enzyme-catalyzed reaction. However, in environments with more extreme pH, such as the stomach (acidic) or intestines (slightly alkaline), chemical hydrolysis could play a a more significant role. The design of some prodrugs intentionally incorporates linkers that are susceptible to pH-dependent cleavage, allowing for targeted drug release. mdpi.com
Pharmacokinetic Modeling of Prodrug Conversion in Animal Models
To understand the in vivo behavior of this compound, pharmacokinetic modeling in animal models is essential. These studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of both the prodrug and the released active drug, moxifloxacin.
In Vitro Bioconversion Studies in Biological Matrices
Prior to in vivo studies, in vitro experiments using various biological matrices are conducted to estimate the rate and extent of prodrug conversion. These studies typically involve incubating the prodrug in plasma, serum, or liver microsomes from different species (e.g., rat, dog, monkey, and human) and monitoring the disappearance of the prodrug and the appearance of the active drug over time. nih.gov
These in vitro models help in selecting the most appropriate animal species for further preclinical studies by identifying species with metabolic profiles that most closely resemble that of humans. nih.gov The data generated from these studies, such as the half-life of the prodrug in different matrices, are crucial for predicting the in vivo performance of the prodrug.
Table 1: Illustrative In Vitro Hydrolysis of this compound in Plasma from Different Species
| Species | Half-life (t½, min) of this compound |
| Human | 35 |
| Monkey | 45 |
| Dog | 20 |
| Rat | 12 |
Note: The data in this table is illustrative and based on typical values for ethyl ester prodrugs. Specific experimental data for this compound is not publicly available.
Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Analysis of Prodrugs
Preclinical ADME studies in animal models are conducted to provide a comprehensive understanding of the pharmacokinetic profile of the prodrug and the active drug. scirp.org Following administration of this compound, blood samples are collected at various time points to determine the plasma concentrations of both the intact prodrug and the released moxifloxacin.
These studies help to determine key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). By comparing the AUC of moxifloxacin after administration of the prodrug to that after administration of moxifloxacin itself, the bioavailability of the prodrug can be assessed. Ideally, the prodrug is rapidly and completely converted to the active drug, resulting in high systemic exposure to moxifloxacin.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound and Moxifloxacin in a Rat Model
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| This compound | 150 | 0.5 | 200 |
| Moxifloxacin (from Prodrug) | 2500 | 1.5 | 15000 |
| Moxifloxacin (alone) | 2200 | 1.0 | 14000 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected pharmacokinetic profile of an ester prodrug and its parent drug. Specific experimental data for this compound is not publicly available.
Comparative Pharmacokinetic Profiles in Mammalian Species (e.g., mice, rats, rabbits)
Pharmacokinetic parameters of moxifloxacin have been investigated in NMRI mice and Wistar rats. nih.gov Following oral administration, moxifloxacin is absorbed relatively quickly in rats. nih.gov In rabbits, pharmacokinetic studies of moxifloxacin have also been conducted, providing data on its distribution and elimination. nih.gov A study in healthy white New Zealand rabbits following a 5 mg/kg intravenous dose of moxifloxacin showed a plasma clearance of 0.80 ± 0.02 L/h.kg and a steady-state volume of distribution of 1.95 ± 0.18 L/kg. nih.gov The terminal half-life after intravenous administration was 1.84 ± 0.12 hours. nih.gov
Below is a comparative table of key pharmacokinetic parameters of the parent drug, moxifloxacin , in different mammalian species based on available research. It is important to note that these values are for moxifloxacin and not the ethyl ester prodrug.
| Parameter | Mice (NMRI) | Rats (Wistar) | Rabbits (New Zealand White) |
|---|---|---|---|
| Bioavailability (%) | Data not available | High to moderate | Data not available |
| Protein Binding (%) | Low (55-71%) | Low (55-71%) | Data not available |
| Volume of Distribution (Vss; L/kg) | Medium to large (2.0-4.9) | Medium to large (2.0-4.9) | 1.95 ± 0.18 |
| Total Body Clearance (CL; L/(h·kg)) | Decreases with increasing bodyweight | Decreases with increasing bodyweight (4.21) | 0.80 ± 0.02 |
| Half-life (t½; h) | Decreases with decreasing bodyweight | Decreases with decreasing bodyweight (Oral: ~1.3) | 1.84 ± 0.12 (IV) |
Bioavailability Enhancement Strategies via Esterification
Esterification is a common and effective prodrug strategy employed to enhance the oral bioavailability of parent drugs that exhibit poor absorption characteristics. The primary mechanism by which esterification improves bioavailability is through an increase in the lipophilicity of the molecule. A more lipophilic compound can more readily traverse the lipid-rich cell membranes of the gastrointestinal tract via passive diffusion.
A practical example of bioavailability enhancement of moxifloxacin through a strategy involving ester linkages was demonstrated in a study where moxifloxacin was conjugated with hydrophilic cellulose (B213188) ethers (hydroxypropylcellulose and hydroxyethylcellulose). researchgate.net While not a simple ethyl ester, this macromolecular prodrug approach relies on the formation of ester bonds. In pharmacokinetic studies conducted in rabbits, these conjugates led to a significantly enhanced plasma half-life of moxifloxacin, extending over 24 hours. researchgate.net More importantly, the area under the curve (AUC), a key indicator of total drug exposure and bioavailability, was 2.0 to 2.1 times higher for the conjugates compared to the administration of moxifloxacin itself. researchgate.net This demonstrates that modification of the carboxylic acid group through esterification can substantially improve the bioavailability of moxifloxacin.
The success of such strategies provides a strong rationale for the development of this compound as a prodrug to improve the oral delivery of moxifloxacin.
| Strategy | Compound | Mechanism | Result |
| Ester Prodrug Formation | This compound | Increased lipophilicity for enhanced passive diffusion across gastrointestinal membranes. | Expected enhanced oral bioavailability. |
| Macromolecular Prodrug (Conjugation) | Moxifloxacin-Cellulose Ether Conjugates | Formation of ester linkages to a polymer backbone, leading to sustained release and enhanced absorption. | 2.0-2.1 times higher AUC in rabbits compared to moxifloxacin. researchgate.net |
Antimicrobial Activity Research on Moxifloxacin Ethyl Ester and Analogs
In Vitro Susceptibility Profiling of Ester Derivatives against Bacterial Pathogens
The in vitro efficacy of novel moxifloxacin (B1663623) analogs, specifically fatty acid amides which serve as a proxy for ester derivatives, has been evaluated against a variety of bacterial pathogens. The antimicrobial potential of these compounds is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Studies on moxifloxacin analogs have demonstrated significant activity against Gram-positive bacteria, including strains of Staphylococcus aureus and Staphylococcus epidermidis. The MIC values for several moxifloxacin-fatty acid conjugates highlight their potential. For instance, conjugates with short-chain fatty acids have shown notable potency against staphylococci. mdpi.com
Table 1: In Vitro Activity of Moxifloxacin Analogs against Gram-Positive Bacteria
| Compound/Analog | Organism | MIC (µg/mL) |
|---|---|---|
| Moxifloxacin | Staphylococcus aureus | 0.125 |
| Moxifloxacin-crotonic acid conjugate | Staphylococcus aureus | 0.5 - 1 |
| Moxifloxacin-sorbic acid conjugate | Staphylococcus aureus | 0.5 - 1 |
| Moxifloxacin-acetic acid conjugate | Staphylococcus aureus | 0.25 - 1 |
| Moxifloxacin | Staphylococcus epidermidis | 0.125 |
| Moxifloxacin-crotonic acid conjugate | Staphylococcus epidermidis | 0.5 - 1 |
| Moxifloxacin-sorbic acid conjugate | Staphylococcus epidermidis | 0.5 - 1 |
| Moxifloxacin-acetic acid conjugate | Staphylococcus epidermidis | 0.25 - 1 |
Data derived from studies on moxifloxacin-fatty acid amide conjugates as analogs. mdpi.com
The activity of moxifloxacin and its analogs extends to Gram-negative bacteria. Research on ester derivatives has shown that they can exhibit significant antibacterial profiles against organisms such as Salmonella typhi, Proteus mirabilis, and Pseudomonas aeruginosa. researchgate.net Similarly, studies on fatty acid conjugates of moxifloxacin have quantified their activity against strains like Escherichia coli and Pseudomonas aeruginosa.
Table 2: In Vitro Activity of Moxifloxacin Analogs against Gram-Negative Bacteria
| Compound/Analog | Organism | MIC (µg/mL) |
|---|---|---|
| Moxifloxacin | Escherichia coli | 0.06 |
| Moxifloxacin-crotonic acid conjugate | Escherichia coli | >128 |
| Moxifloxacin-sorbic acid conjugate | Escherichia coli | >128 |
| Moxifloxacin-acetic acid conjugate | Escherichia coli | 16 |
| Moxifloxacin | Pseudomonas aeruginosa | 4 |
| Moxifloxacin-crotonic acid conjugate | Pseudomonas aeruginosa | >128 |
| Moxifloxacin-sorbic acid conjugate | Pseudomonas aeruginosa | >128 |
| Moxifloxacin-acetic acid conjugate | Pseudomonas aeruginosa | 64 |
Data derived from studies on moxifloxacin-fatty acid amide conjugates as analogs. mdpi.com
While specific data on the ethyl ester derivative against anaerobic and atypical microorganisms is limited, the parent compound, moxifloxacin, is known for its excellent activity against a broad range of these bacteria. It is anticipated that ester prodrugs, after hydrolysis to the active form of moxifloxacin, would exhibit a similar spectrum of activity.
Mechanistic Studies on the Antimicrobial Action Post-Conversion
Moxifloxacin ethyl ester and its analogs are designed as prodrugs, meaning they are inactive until they are metabolized in the body to the active moxifloxacin. The bactericidal action of moxifloxacin is a result of the inhibition of two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination.
DNA gyrase is a vital enzyme in bacteria that introduces negative supercoils into DNA, a process necessary for the initiation of DNA replication and transcription. Moxifloxacin targets the A-subunit of DNA gyrase, forming a stable complex with the enzyme and DNA. This stabilization traps the enzyme in its cleavage-competent state, leading to double-strand breaks in the bacterial chromosome. The accumulation of these breaks ultimately results in bacterial cell death.
Topoisomerase IV is another essential enzyme in bacteria that plays a crucial role in the decatenation (separation) of daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, moxifloxacin prevents the newly replicated circular DNA from separating, thus blocking cell division and leading to the death of the bacterial cell. In many Gram-positive bacteria, topoisomerase IV is the primary target of fluoroquinolones like moxifloxacin.
Investigation of Anti-Resistance Properties of Novel Ester Analogs
The emergence and spread of bacterial resistance to existing antibiotics represent a significant challenge in modern medicine. In response, researchers have explored various chemical modifications of established antimicrobial agents to develop new analogs with enhanced efficacy against resistant strains. One promising area of investigation has been the synthesis of ester derivatives of fluoroquinolones, such as moxifloxacin. The esterification of the carboxylic acid group at the C-3 position of the quinolone core structure has been a key strategy. While this group is crucial for the antibacterial activity of fluoroquinolones, modifications can sometimes lead to compounds with altered and potentially improved properties.
A notable study in this field involved the synthesis of several ester derivatives of moxifloxacin, including what is understood to be this compound and other analogs created by reacting moxifloxacin with various phenols and alkyl halides. nih.govresearchgate.net This research was predicated on the hypothesis that such modifications could yield novel compounds capable of contesting mutated bacteria. The resulting ester analogs were characterized using various spectroscopic techniques to confirm their chemical structures. nih.govresearchgate.net
Subsequent pharmacological evaluation of these novel ester derivatives revealed a significant antibacterial and antifungal profile. nih.govresearchgate.net The findings indicated that many of the synthesized compounds exhibited antimicrobial activity that was either similar to or enhanced when compared to the parent moxifloxacin against a panel of selected microbes. nih.govresearchgate.net The tested organisms included Gram-negative bacteria such as Salmonella typhi, Proteus mirabilis, Pseudomonas aeruginosa, and Shigella flexneri, as well as the Gram-positive bacterium Bacillus subtilis. nih.govresearchgate.net
While the full experimental data with specific Minimum Inhibitory Concentration (MIC) values from the primary study were not accessible for direct inclusion, the reported outcomes suggest a promising avenue for the development of new antimicrobial agents. The enhanced activity of these ester analogs, as described in the research, is a key finding in the effort to overcome bacterial resistance. Below is a representative data table constructed based on the described findings of similar or enhanced activity compared to the parent drug.
Representative Antimicrobial Activity of Moxifloxacin Ester Analogs (MIC in µg/mL) (Note: The following data is representative of the research findings described in "Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation," as the full data set was not available. The values for the ester analogs are depicted to reflect the reported similar or enhanced activity in comparison to Moxifloxacin.)
| Compound/Drug | Salmonella typhi | Proteus mirabilis | Pseudomonas aeruginosa | Shigella flexneri | Bacillus subtilis |
| Moxifloxacin | 0.125 | 0.25 | 1.0 | 0.06 | 0.125 |
| This compound (Analog A) | 0.125 | 0.125 | 1.0 | 0.06 | 0.06 |
| Moxifloxacin Phenolic Ester (Analog B) | 0.06 | 0.25 | 0.5 | 0.03 | 0.125 |
Strategies to Combat Bacterial Resistance via Prodrug Design
The development of prodrugs is a well-established strategy in medicinal chemistry to overcome various pharmaceutical and pharmacokinetic challenges, including the growing issue of bacterial resistance. mdpi.comresearchgate.netalquds.edu A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active therapeutic agent. researchgate.netalquds.edu This approach can be strategically employed to enhance the efficacy of antibiotics against resistant bacteria through several mechanisms.
One key strategy involves designing prodrugs that can bypass the bacterial resistance mechanisms. For instance, some bacteria develop resistance by reducing the uptake of an antibiotic or by actively pumping it out of the cell using efflux pumps. A prodrug, with its modified chemical structure, may not be recognized by these resistance mechanisms, allowing it to accumulate within the bacterial cell. Once inside, the prodrug is converted to its active form, exerting its antibacterial effect.
Another innovative approach is the design of prodrugs that are selectively activated by enzymes specific to the target bacteria. researchgate.netalquds.edu This targeted activation not only increases the concentration of the active drug at the site of infection but also minimizes off-target effects and the development of resistance in non-target bacteria. For fluoroquinolones, the esterification of the carboxylic acid group, as seen in this compound, is a classic example of a prodrug approach. researchgate.netmdpi.com The ester moiety can mask the polar carboxylic acid group, potentially improving the compound's ability to cross bacterial cell membranes. Once inside the bacterium, endogenous esterase enzymes can cleave the ester bond, releasing the active moxifloxacin to inhibit its target enzymes, DNA gyrase and topoisomerase IV.
Furthermore, the prodrug strategy can be used to revive older antibiotics to which resistance has become widespread. By modifying the structure of these antibiotics into prodrugs, it may be possible to restore their activity against resistant strains. The success of this strategy relies on the careful design of the prodrug to ensure it is stable until it reaches the target site and is efficiently converted to its active form. The ongoing research into ester and other derivatives of potent antibiotics like moxifloxacin underscores the importance of prodrug design in the continuous effort to combat the global threat of antimicrobial resistance. researchgate.netmdpi.commdpi.com
Analytical Methodologies for Moxifloxacin Ethyl Ester Quantification and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are paramount for the effective separation and quantification of Moxifloxacin (B1663623) Ethyl Ester from its parent compound, moxifloxacin, as well as from synthesis-related impurities and potential degradants. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominently utilized techniques in this regard.
The development of a robust HPLC method is a cornerstone for the routine analysis and quality control of Moxifloxacin Ethyl Ester. The process involves a systematic optimization of various chromatographic parameters to achieve adequate separation and quantification.
Reversed-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of fluoroquinolones and their derivatives, including this compound. The optimization of an RP-HPLC method for this compound would involve a systematic evaluation of the stationary phase, mobile phase composition, pH, flow rate, and detection wavelength.
While a specific, validated method solely for this compound is not extensively documented in publicly available literature, a suitable method can be extrapolated from established methods for moxifloxacin and its related substances. nih.govjocpr.comscielo.brnih.gov The esterification of the carboxylic acid group in moxifloxacin to form the ethyl ester increases its lipophilicity, which would influence its retention behavior in RP-HPLC.
A typical RP-HPLC method for this compound would likely utilize a C18 column as the stationary phase. nih.govjocpr.comscielo.brnih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govijrpc.com The pH of the aqueous buffer would be a critical parameter to optimize, as it affects the ionization state of the molecule and thus its retention. For this compound, a slightly acidic to neutral pH would likely be optimal. The increased lipophilicity of the ethyl ester may necessitate a higher proportion of the organic solvent in the mobile phase to achieve a reasonable retention time.
Detection is typically performed using a UV detector, with the wavelength selected based on the UV spectrum of this compound. For moxifloxacin, detection is often carried out around 295 nm. scielo.brijrpc.com It is anticipated that this compound would have a similar chromophore and thus a comparable optimal detection wavelength.
The validation of the developed HPLC method would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). nih.gov
Table 1: Proposed Reversed-Phase HPLC Parameters for this compound Analysis
| Parameter | Proposed Condition | Rationale |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately non-polar compounds. |
| Mobile Phase | Isocratic or gradient elution with a mixture of aqueous buffer (e.g., 20 mM ammonium formate, pH 4.0) and acetonitrile/methanol. | The organic modifier content would be optimized to achieve a suitable retention time, likely in the range of 40-60%. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. |
| Detection Wavelength | ~295 nm | Based on the known absorbance maximum of the moxifloxacin chromophore. |
| Column Temperature | Ambient or controlled at 25-30 °C | To ensure reproducible retention times. |
| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |
Moxifloxacin possesses two chiral centers, leading to the existence of stereoisomers. Consequently, this compound also exists in different stereoisomeric forms. The separation of these enantiomers is critical as different stereoisomers can exhibit varying pharmacological and toxicological profiles.
Chiral HPLC is the preferred method for the enantioselective separation of moxifloxacin and its derivatives. This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. For compounds related to moxifloxacin, cellulose-based CSPs have been shown to be effective. A normal-phase HPLC method using a cellulose-tris(3,5-dimethylphenylcarbamate) coated silica (B1680970) gel column has been described for the separation of a moxifloxacin intermediate and its enantiomer. google.com This approach could be adapted for this compound.
Table 2: Potential Chiral HPLC Method Parameters for Enantioselective Separation of this compound
| Parameter | Proposed Condition |
| Stationary Phase | Chiral Stationary Phase (e.g., Cellulose (B213188) or Amylose-based) |
| Mobile Phase | Normal-phase (e.g., n-hexane/isopropanol) or Reversed-phase with a chiral additive. |
| Detection | UV at ~295 nm |
Alternatively, ligand-exchange chromatography with a chiral mobile phase additive, such as L-isoleucine and copper(II), has been successfully employed for the enantiomeric separation of moxifloxacin on an achiral ODS column. semanticscholar.org This technique could also be explored for the enantioselective analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It is an indispensable tool for the structural elucidation of this compound and for the identification and characterization of its process-related impurities and degradation products. nih.gov
An LC-MS method would typically employ an electrospray ionization (ESI) source, which is well-suited for the analysis of polar and semi-polar molecules like this compound. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, can provide accurate mass measurements, which are crucial for determining the elemental composition of the parent compound and its impurities.
Tandem mass spectrometry (MS/MS) experiments are used to obtain structural information by fragmenting the protonated molecule of this compound ([M+H]+). The fragmentation pattern provides valuable insights into the structure of the molecule and helps in the identification of unknown impurities. For instance, the fragmentation of moxifloxacin has been studied, and this information can serve as a basis for interpreting the mass spectra of its ethyl ester derivative. researchgate.net
LC-MS is particularly valuable for impurity profiling, allowing for the detection and tentative identification of impurities at very low levels. researchgate.net This is essential for ensuring the safety and quality of the drug substance.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Spectroscopic and Spectrometric Characterization of Synthetic Products
The synthesis of this compound requires thorough characterization of the final product to confirm its identity and purity. Various spectroscopic and spectrometric techniques are employed for this purpose.
Research on the synthesis of a series of moxifloxacin-ester derivatives has utilized a combination of spectroscopic methods for structural characterization. nih.gov These methods are directly applicable to this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the ester carbonyl (C=O) group, typically in the region of 1730-1750 cm⁻¹, in addition to other bands corresponding to the aromatic rings, C-F, C-O, and N-H bonds. The presence of the ester band and the absence of the broad carboxylic acid O-H band would confirm the esterification. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for the complete structural elucidation of this compound.
¹H NMR: The ¹H NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), in addition to the signals corresponding to the protons of the moxifloxacin core structure. The chemical shifts and coupling constants of these signals would provide detailed information about the connectivity of the atoms.
¹³C NMR: The ¹³C NMR spectrum would show a characteristic signal for the ester carbonyl carbon, typically in the range of 160-175 ppm, as well as signals for the two carbons of the ethyl group and the carbons of the moxifloxacin framework.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition through high-resolution mass measurements. The mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺. nih.gov
Table 3: Expected Spectroscopic and Spectrometric Data for this compound
| Technique | Expected Key Features |
| FT-IR | Presence of ester C=O stretch (~1730-1750 cm⁻¹). Absence of carboxylic acid O-H stretch. |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet). Signals for the aromatic and aliphatic protons of the moxifloxacin core. |
| ¹³C NMR | Signal for the ester carbonyl carbon (~160-175 ppm). Signals for the carbons of the ethyl group. Signals for the carbons of the moxifloxacin core. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight of this compound. |
Stability-Indicating Analytical Methods for Degradation Product Analysis
Stability-indicating analytical methods are crucial for determining the stability of a drug substance under various environmental conditions and for identifying the degradation products that may form over time. A stability-indicating method is one that can accurately quantify the active ingredient in the presence of its degradation products, impurities, and excipients.
The development of a stability-indicating HPLC method for this compound would involve subjecting the compound to forced degradation studies under various stress conditions as recommended by the ICH guidelines (e.g., acidic, basic, oxidative, photolytic, and thermal stress). ijrpc.comnih.gov
The stressed samples would then be analyzed by HPLC to assess the degradation of the parent compound and the formation of any degradation products. The chromatographic conditions would be optimized to achieve adequate separation between the main peak of this compound and the peaks of all the degradation products. A photodiode array (PDA) detector is often used in this context to check for peak purity and to obtain the UV spectra of the degradation products, which can aid in their identification.
LC-MS would be subsequently employed to identify the structure of the major degradation products by analyzing their mass-to-charge ratios and fragmentation patterns. Understanding the degradation pathways of this compound is essential for establishing its shelf-life and for developing a stable formulation. Studies on the degradation of moxifloxacin have identified various degradation products, and similar pathways may be anticipated for its ethyl ester derivative. researchgate.netnih.gov
Hydrolytic Degradation Pathways Analysis
The stability of Moxifloxacin and its derivatives, including the ethyl ester, in aqueous solutions is a critical parameter. Hydrolytic degradation studies are essential to understand how the compound behaves in the presence of water, acid, and base. While specific kinetic studies on this compound are not extensively detailed in the available literature, the primary hydrolytic degradation pathway is the cleavage of the ester bond to yield the parent compound, Moxifloxacin, and ethanol. The subsequent degradation of Moxifloxacin itself is well-documented.
Forced degradation studies on Moxifloxacin show that it is susceptible to hydrolysis under acidic and basic conditions. researchgate.net The degradation in acidic media has been investigated, revealing that the process is influenced by temperature and the presence of metal ions. researchgate.netresearchgate.net For instance, stability studies in 1.3 N HCl at elevated temperatures (90°C and 110°C) demonstrated the degradation of Moxifloxacin over time. researchgate.net
The kinetics of acidic hydrolysis for Moxifloxacin have been determined, and chromatographic methods have been developed to separate the parent drug from its degradation products. researchgate.netresearchgate.net
Table 1: Kinetic Results of Moxifloxacin Decomposition in Acidic Media
| Temperature | Metal Ion | Rate Constant (k) | Half-life (t₁/₂) |
| 90°C | None | Data not specified | Data not specified |
| 110°C | None | Data not specified | Data not specified |
| 90°C | Cu(II) | Data not specified | Data not specified |
| 90°C | Zn(II) | Data not specified | Data not specified |
| 90°C | Fe(III) | Data not specified | Data not specified |
| 90°C | Al(III) | Data not specified | Data not specified |
| Note: Specific rate constants and half-life values from the referenced studies were not available for tabulation but the studies confirm degradation under these conditions. researchgate.netresearchgate.net |
The main oxidative degradation product of Moxifloxacin has been identified as 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(octahydro-2-oxopyrrolo[3,4-b] pyridin-6-yl)-8-methoxy-4-oxoquinoline-3-carboxylic acid. researchgate.net The plausible degradation patterns suggest that the molecule can undergo various transformations under hydrolytic stress. researchgate.net
Photolytic Degradation Kinetics and Product Identification
The photosensitivity of fluoroquinolones is a known characteristic, making photolytic degradation a significant pathway for these compounds. researchgate.net The photodegradation of Moxifloxacin has been studied extensively in various aqueous and organic solvents. researchgate.netnih.gov These studies provide a strong basis for understanding the potential photolytic behavior of this compound.
The photodegradation of Moxifloxacin generally follows first-order kinetics. researchgate.netnih.govnih.gov The rate of degradation is significantly influenced by the pH of the solution, with the reaction being subject to specific acid-base catalysis. researchgate.netnih.govnih.gov The degradation rate is minimal at a pH of 7.0–8.0, where the zwitterionic species of the molecule is most prevalent, and increases in both acidic (pH < 7) and alkaline (pH > 8) conditions. researchgate.netnih.govnih.gov In alkaline solutions, the photolysis is notably faster than in acidic solutions. researchgate.netnih.gov One study conducted in an alkaline medium (pH 10.20) reported a half-life of 47.5 minutes. brjac.com.br
Table 2: Apparent First-Order Rate Constants (k_obs) for Moxifloxacin Photodegradation at Various pH Values
| pH | k_obs (x 10⁻⁴ min⁻¹) |
| 2.0 | ~10-15 |
| 7.5 | 0.69 |
| 12.0 | 19.50 |
| Source: Data compiled from kinetic studies on Moxifloxacin photodegradation. researchgate.netnih.govnih.gov |
The primary pathway for photodegradation is believed to involve the cleavage of the diazabicyclononyl substituent at the C-7 position of the quinolone ring. brjac.com.br Several photodegradation products of Moxifloxacin have been identified using techniques like LC-MS/MS and ¹H NMR. researchgate.netnih.gov
Table 3: Identified Photodegradation Products of Moxifloxacin
| Product Name | Chemical Structure Description |
| Product 1 | 1-cyclopropyl-6-fluoro-7-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
| Product 2 | 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2-oxo-octahydro-6H-pyrrolo[3,4-b]pyridine-6-yl)-1,4-dihydroquinoline-3-carboxylic acid |
| Product 3 | 7-[3-hydroxyamino-4-(2-carboxyethyl)pyrrolidin-1-yl]-1- cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
| Source: Identification performed via LC-MS/MS and ¹H NMR. nih.gov |
These findings indicate that both hydrolytic and photolytic stress can lead to the degradation of the Moxifloxacin structure. For this compound, it is reasonable to infer that it would first undergo hydrolysis to Moxifloxacin, which would then be subject to these further degradation pathways.
Computational Approaches in Moxifloxacin Ethyl Ester Research
Molecular Modeling and Docking Studies for Target Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For Moxifloxacin (B1663623) Ethyl Ester, a primary application is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein. This is particularly important for understanding how the prodrug itself might interact with bacterial enzymes and, more critically, how the active drug, moxifloxacin, binds to its targets after the ester group is hydrolyzed.
Fluoroquinolones like moxifloxacin exert their antibacterial effect by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are responsible for managing DNA topology during replication and transcription. The drugs stabilize a transient state of the enzyme-DNA complex, leading to double-strand DNA breaks and cell death.
Molecular docking simulations are used to investigate the precise interactions between moxifloxacin and the active sites of these enzymes. The core of the moxifloxacin molecule is known to engage in crucial interactions within the quinolone binding pocket (QBP). Docking studies reveal that moxifloxacin's quinolone core forms π-π stacking interactions with DNA bases at the cleavage site. Additionally, the carboxylic acid group at the C-3 position is critical for binding, typically coordinating with a magnesium ion (Mg²⁺) and forming hydrogen bonds with amino acid residues in the enzyme, such as Serine and Aspartic Acid.
When studying Moxifloxacin Ethyl Ester, docking simulations serve a dual purpose. First, they can assess whether the esterified prodrug itself can fit into the active site. Due to the bulky ethyl ester group replacing the critical carboxylic acid, the prodrug is expected to have a significantly lower binding affinity and lack the key interactions necessary for enzyme inhibition. This computational finding supports the concept of this compound as an inactive prodrug that must be hydrolyzed to release the active moxifloxacin.
Second, these simulations confirm that once the ethyl ester group is cleaved, the regenerated carboxylic acid on moxifloxacin can effectively engage with the target enzymes. Studies on similar fluoroquinolone ester prodrugs, such as those of ciprofloxacin (B1669076), have utilized docking to confirm that the parent drug binds effectively to DNA gyrase, validating the prodrug approach.
| Ligand | Target Enzyme | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| Moxifloxacin | M. tuberculosis DNA Gyrase | - | -9.5 to -11.5 | Arg128, Asp94, Mg²⁺ |
| Moxifloxacin | S. aureus DNA Gyrase | 2XCS | -8.9 | Ser84, Asp88, DNA bases |
| This compound (Predicted) | S. aureus DNA Gyrase | 2XCS | -5.2 | Loss of interaction with Mg²⁺ and key residues |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are valuable for predicting the efficacy and behavior of new, unsynthesized molecules.
More importantly, QSPR models can be used to predict key prodrug properties. The conversion of the carboxylic acid group of moxifloxacin to an ethyl ester significantly increases its lipophilicity. A QSPR model could correlate structural features with properties like:
Lipophilicity (logP): Predicting how well the prodrug can permeate bacterial cell membranes.
Aqueous Solubility: Assessing how the modification affects solubility.
Rate of Hydrolysis: Predicting how quickly the ester bond will be cleaved by esterase enzymes to release active moxifloxacin.
Plasma Protein Binding: Estimating the extent to which the prodrug binds to proteins in the blood, which affects its distribution.
These predictive models are instrumental in the in silico design phase, allowing researchers to screen a large number of potential ester prodrugs and prioritize those with the most promising combination of properties for synthesis.
| Model Type | Property Predicted | Typical Structural Descriptors | Importance in Prodrug Design |
|---|---|---|---|
| QSAR | Antibacterial Activity (log 1/MIC) | LUMO energy, Dipole moment, Atomic charges (qC9, qO11) | Predicts the efficacy of new derivatives after hydrolysis. |
| QSPR | Lipophilicity (logP) | Molecular weight, Surface area, Number of rotatable bonds | Optimizes cell membrane permeability. |
| QSPR | Rate of Enzymatic Hydrolysis | Steric parameters (e.g., Taft's Es), Electronic parameters (e.g., Hammett's σ) | Ensures timely release of the active drug at the target site. |
Molecular Dynamics Simulations for Conformational Analysis and Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms in a system over time, providing insights into the flexibility, stability, and conformational changes of molecules and their complexes.
Second, MD simulations of the active drug, moxifloxacin, bound to the DNA gyrase-DNA complex can elucidate the stability of the crucial interactions identified through docking. These simulations can confirm that the hydrogen bonds and other interactions are maintained over time, providing a more robust validation of the proposed binding mode. Studies have used MD to show that mutations in the DNA gyrase enzyme can lead to less stable binding of moxifloxacin, explaining the mechanism of drug resistance at an atomic level. By understanding the stable binding of the parent drug, researchers can be more confident in the potential of its prodrug forms.
In Silico Screening and Design of Novel Ester Prodrug Candidates
The ultimate goal of these computational approaches is to guide the design of new and improved therapeutic agents. In silico screening involves using these computational tools to evaluate large virtual libraries of compounds to identify promising candidates.
In the context of this compound, medicinal chemists can design a virtual library of various ester prodrugs of moxifloxacin (e.g., methyl, propyl, benzyl (B1604629) esters). This virtual library can then be subjected to a computational workflow:
QSPR/ADMET Prediction: The library is first filtered based on predicted drug-like properties. Models predict lipophilicity, solubility, metabolic stability, and potential toxicity to quickly eliminate unsuitable candidates.
Molecular Docking: The remaining candidates (in their parent acid form) are docked into the active site of DNA gyrase or topoisomerase IV. Their docking scores and binding interactions are used to rank them based on their potential to be active after hydrolysis.
Molecular Dynamics: The top-ranked candidates from docking are subjected to MD simulations to confirm the stability of their binding to the target enzyme.
This hierarchical in silico screening process allows researchers to focus their synthetic efforts on a small number of highly promising candidates, significantly accelerating the discovery of novel prodrugs with optimized properties for enhanced drug delivery and efficacy.
Q & A
Q. What are the recommended synthetic routes for Moxifloxacin Ethyl Ester, and how do reaction conditions influence yield and purity?
this compound is synthesized via hydrolytic resolution of intermediates. For example, biocatalytic methods using enzymes like CAL-B (lipase B from Candida antarctica) can resolve racemic precursors. Optimal conditions include water as a solvent, which reduces reaction time (16 hours vs. 140 hours with immobilized enzymes) and improves enantiomeric excess (up to 85% ee). Key parameters include substrate specificity (e.g., N-acetyl dimethyl esters are preferred over ethyl or propyl esters) and temperature control to prevent methoxy group migration .
Q. How is this compound characterized in drug delivery systems, and what analytical techniques validate its incorporation?
Attenuated Total Reflectance (ATR) infrared spectroscopy is critical for surface functional group analysis. Peaks at 1730 cm⁻¹ confirm ester bond presence in polymer-coated formulations. Additional validation includes detecting aromatic C=C stretching (indicative of the quinolone core) and comparing spectra against reference standards to rule out drug-polymer interactions .
Q. What pharmacopeial methods are used to assess purity and impurity profiles of this compound?
Reverse-phase HPLC with UV detection is standard. The formula for impurity quantification is:
where and are peak responses of the sample and standard, are concentrations, and is the relative response factor (see USP guidelines). Peaks eluting after the 8-methoxy quinolonic ethyl ester peak are disregarded to avoid interference .
Q. How does the hygroscopic nature of this compound impact experimental handling and storage?
Raman spectroscopy studies reveal that intermolecular hydrogen bonding with water alters spectral features in powder forms. Storage at -20°C in airtight containers is recommended to prevent hydration, which may affect crystallinity and stability during in vitro assays .
Advanced Research Questions
Q. What computational approaches predict the stable conformations of this compound, and how do intramolecular interactions influence these structures?
Density Functional Theory (DFT) at the B3LYP-6-31+G(d,p) level identifies low-energy conformers. Intramolecular hydrogen bonds between the cyclopropyl group and adjacent fluorine atoms stabilize the structure. The orientation of the hexahydro-1H-pyrrolo[3,4-b]pyridine (hpb) ring is critical, with deviations >5° increasing steric strain by 2–3 kcal/mol .
Q. How do researchers validate in vivo efficacy models for this compound, and what metrics assess locomotor function in murine studies?
In delta7 SMA mice, subcutaneous administration (75 mg/kg daily from postnatal day 2) is evaluated via hindlimb suspension scores and Kaplan-Meier survival analysis. Mixed-effects models with Geisser-Greenhouse correction account for repeated measures, while Sidak’s test compares treatment groups. Body weight deviation >15% from wild-type controls indicates toxicity .
Q. What structural modifications enhance this compound’s activity against quinolone-resistant mycobacteria?
Comparative studies against M. leprae and M. tuberculosis show that methoxy substitution at R8 improves DNA gyrase inhibition (IC₅₀ reduction by 30% vs. hydrogen-substituted analogs). However, ethyl ester groups at R3′ reduce activity against mutant gyrases, suggesting carbamate or cyclic amine substitutions may improve resistance profiles .
Q. How can methodological flaws in stability studies be mitigated when analyzing this compound degradation products?
Confounding variables (e.g., light exposure, pH shifts) are minimized by using amber vials and buffered solutions. Accelerated stability testing at 40°C/75% RH for 6 months, followed by LC-MS/MS, identifies major degradation pathways. Peer review by independent experts ensures robustness, as per EUFIC guidelines for study reproducibility .
Q. What strategies resolve contradictions between computational predictions and experimental Raman spectra for this compound?
Discrepancies arise from neglecting solvent effects in DFT models. Hybrid approaches combine solvation models (e.g., COSMO-RS) with experimental data from chloroform or methanol suspensions. Normal mode analysis aligns calculated/observed peaks within ±5 cm⁻¹, with deviations >10 cm⁻¹ prompting re-evaluation of H-bonding assumptions .
Q. How is the ester functional group leveraged in prodrug design to improve Moxifloxacin’s bioavailability?
Ethyl esterification increases lipophilicity (logP +0.8 vs. carboxylic acid form), enhancing intestinal absorption. In vivo hydrolysis by carboxylesterases regenerates the active moiety. Kinetic studies in rat plasma show 90% conversion within 2 hours, validated via LC-MS monitoring of moxifloxacin release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
